molecular formula C26H40N2O2 B11556690 N,N'-bis(3,3,5-trimethylcyclohexyl)benzene-1,3-dicarboxamide

N,N'-bis(3,3,5-trimethylcyclohexyl)benzene-1,3-dicarboxamide

Cat. No.: B11556690
M. Wt: 412.6 g/mol
InChI Key: GEDYDMDWVRNOIZ-UHFFFAOYSA-N
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Description

N1,N3-BIS(3,3,5-TRIMETHYLCYCLOHEXYL)BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound known for its unique structural properties and versatile applications. This compound belongs to the class of benzene-1,3-dicarboxamides, which are characterized by the presence of two amide groups attached to a benzene ring. The incorporation of 3,3,5-trimethylcyclohexyl groups enhances its stability and functionality, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N3-BIS(3,3,5-TRIMETHYLCYCLOHEXYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 3,3,5-trimethylcyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N1,N3-BIS(3,3,5-TRIMETHYLCYCLOHEXYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions, often employing reducing agents such as lithium aluminum hydride or sodium borohydride, can convert the amide groups to amines.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, halogens in the presence of a catalyst for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N1,N3-BIS(3,3,5-TRIMETHYLCYCLOHEXYL)BENZENE-1,3-DICARBOXAMIDE finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its therapeutic properties, including its role as a potential drug candidate for treating specific diseases.

    Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and composites, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of N1,N3-BIS(3,3,5-TRIMETHYLCYCLOHEXYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the 3,3,5-trimethylcyclohexyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N1,N3-BIS(3,3,5-TRIMETHYLCYCLOHEXYL)BENZENE-1,3-DICARBOXAMIDE can be compared with other benzene-1,3-dicarboxamides, such as:

    N1,N3-BIS(2-SULFANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Known for its chelating properties and use in heavy metal detoxification.

    N1,N3-BIS(2-MERCAPTOETHYL)ISOPHTHALAMIDE: Utilized as a mercury chelator and antioxidant.

    BIS(CIS-3,3,5-TRIMETHYLCYCLOHEXYL)PHTHALATE: Employed in the production of plasticizers and high-performance materials.

The uniqueness of N1,N3-BIS(3,3,5-TRIMETHYLCYCLOHEXYL)BENZENE-1,3-DICARBOXAMIDE lies in its specific structural features, which confer enhanced stability and functionality, making it suitable for a wide range of applications.

Properties

Molecular Formula

C26H40N2O2

Molecular Weight

412.6 g/mol

IUPAC Name

1-N,3-N-bis(3,3,5-trimethylcyclohexyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C26H40N2O2/c1-17-10-21(15-25(3,4)13-17)27-23(29)19-8-7-9-20(12-19)24(30)28-22-11-18(2)14-26(5,6)16-22/h7-9,12,17-18,21-22H,10-11,13-16H2,1-6H3,(H,27,29)(H,28,30)

InChI Key

GEDYDMDWVRNOIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3CC(CC(C3)(C)C)C

Origin of Product

United States

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